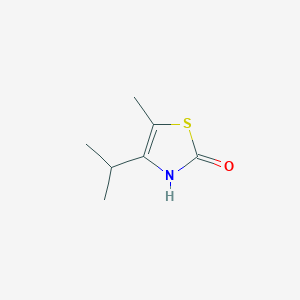
5-Methyl-4-(propan-2-yl)-2,3-dihydro-1,3-thiazol-2-one
Overview
Description
5-Methyl-4-(propan-2-yl)-2,3-dihydro-1,3-thiazol-2-one, commonly known as MPTP, is a chemical compound that has been extensively studied for its applications in scientific research. MPTP is a synthetic compound that is used to create Parkinson's disease models in animals due to its ability to selectively destroy dopaminergic neurons in the substantia nigra. The compound has also been studied for its potential applications in the treatment of cancer and other diseases.
Scientific Research Applications
Molecular Aggregation and Spectroscopic Studies
Research has shown that compounds similar to "5-Methyl-4-(propan-2-yl)-2,3-dihydro-1,3-thiazol-2-one" exhibit unique aggregation behaviors in different solvents, impacting their fluorescence emission spectra. This property is significant for understanding the molecular interactions and designing materials with specific optical properties (Matwijczuk et al., 2016).
Quantum Chemical Analysis and Molecular Docking
Studies involving quantum chemical analysis and molecular docking of thiazole derivatives have identified these compounds' potential for pharmacological importance, based on their electronic structure and interactions with biomolecules (Venil et al., 2021).
QSAR Analysis of Derivatives
Quantitative Structure-Activity Relationship (QSAR) analysis of thiazole derivatives has provided insights into designing new potential antioxidants. These studies highlight the relationship between molecular descriptors and antioxidant activity, offering a theoretical basis for synthesizing new compounds (Drapak et al., 2019).
Synthesis and Functionalization
The synthesis and functionalization of thiazole derivatives have been extensively studied, showing that these compounds can be modified to achieve specific chemical properties and biological activities. This research area is crucial for developing novel materials and therapeutic agents (Litvinchuk et al., 2018).
Cardioprotective Activity
Some 2-arylimino-1,3-thiazole derivatives have shown cardioprotective activity in vitro, suggesting these compounds' potential as therapeutic agents for cardiovascular diseases. The research identifies specific derivatives with significant effects, paving the way for further pharmacological studies (Drapak et al., 2019).
properties
IUPAC Name |
5-methyl-4-propan-2-yl-3H-1,3-thiazol-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NOS/c1-4(2)6-5(3)10-7(9)8-6/h4H,1-3H3,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMPWMVPCHXZAOL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(NC(=O)S1)C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Methyl-4-(propan-2-yl)-2,3-dihydro-1,3-thiazol-2-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




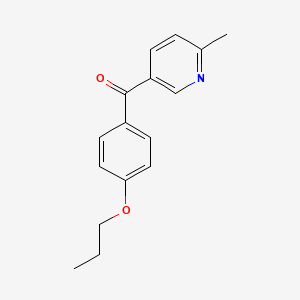



![5-[[[(2,4-Difluorophenyl)methyl]amino]carbonyl]-1-(2,2-dimethoxyethyl)-1,4-dihydro-4-oxo-3-(phenylmethoxy)-2-pyridinecarboxylic acid methyl ester](/img/structure/B1421539.png)
![5-[4-(2-Methoxyethoxy)phenyl]-5-oxovaleric acid](/img/structure/B1421540.png)
![8-Chloro-6-cyanoimidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B1421541.png)
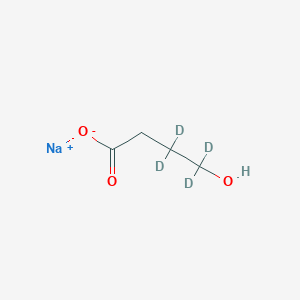
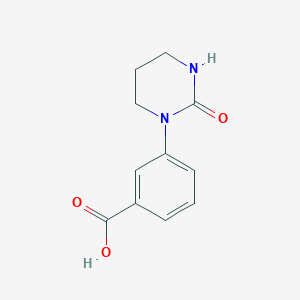
![Dimethyl 2,6-dimethyl-4-[2-nitro(~2~H_4_)phenyl]-1,4-dihydropyridine-3,5-dicarboxylate](/img/structure/B1421545.png)
![[2H6]-Epinephrine, racemic mixture](/img/structure/B1421546.png)
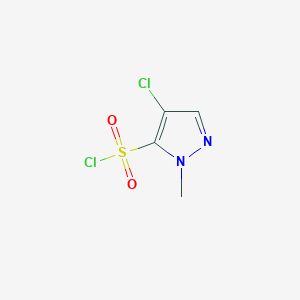
![5-Chloro-1-(triisopropylsilyl)-4-((trimethylsilyl)-ethynyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1421551.png)